molecular formula C9H12O B195566 3-Phenyl-1-propanol CAS No. 122-97-4

3-Phenyl-1-propanol

Cat. No. B195566
Key on ui cas rn: 122-97-4
M. Wt: 136.19 g/mol
InChI Key: VAJVDSVGBWFCLW-UHFFFAOYSA-N
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Patent
US04760196

Procedure details

Into a solution of 12 g (0.31 mole) of lithium aluminum hydride in 100 ml of anhydrous diethyl ether was added dropwise a solution prepared by dissolving 37 g (0.25 mole) of cinnamic acid in 100 ml of anhydrous diethyl ether at a temperature of 0° to 20° C. After completion of the dropwise addition of the solution, the mixture was further agitated for additional 30 minutes at 20° C. and then admixed with 100 ml of a 10% hydrochloric acid followed by phase separation. The organic solution taken by phase separation was subjected to evaporation of the ether and then distilled under reduced pressure to give 11 g of dihydrocinnamyl alcohol, which yield was 31% of the theoretical value, but neither cinnamyl alcohol nor cinnamic aldehyde could be obtained.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
37 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[C:7](O)(=[O:16])[CH:8]=[CH:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.Cl>C(OCC)C>[CH2:7]([OH:16])[CH2:8][CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
37 g
Type
reactant
Smiles
C(C=CC1=CC=CC=C1)(=O)O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
the mixture was further agitated for additional 30 minutes at 20° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
ADDITION
Type
ADDITION
Details
After completion of the dropwise addition of the solution
CUSTOM
Type
CUSTOM
Details
followed by phase separation
CUSTOM
Type
CUSTOM
Details
The organic solution taken by phase separation
CUSTOM
Type
CUSTOM
Details
was subjected to evaporation of the ether
DISTILLATION
Type
DISTILLATION
Details
distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(CCC1=CC=CC=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 11 g
YIELD: PERCENTYIELD 31%
YIELD: CALCULATEDPERCENTYIELD 32.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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